molecular formula C23H25N5O B11195282 1-(3-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(m-tolyl)urea

1-(3-(6-(Piperidin-1-yl)pyridazin-3-yl)phenyl)-3-(m-tolyl)urea

Cat. No.: B11195282
M. Wt: 387.5 g/mol
InChI Key: NJMLDXPHUMBOFJ-UHFFFAOYSA-N
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Description

1-(3-METHYLPHENYL)-3-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a urea linkage connecting a 3-methylphenyl group and a 6-(piperidin-1-yl)pyridazin-3-yl group

Preparation Methods

The synthesis of 1-(3-METHYLPHENYL)-3-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 3-methylphenyl isocyanate: This can be achieved by reacting 3-methylphenylamine with phosgene under controlled conditions.

    Preparation of the 6-(piperidin-1-yl)pyridazin-3-ylamine: This intermediate can be synthesized through a series of reactions starting from pyridazine derivatives.

    Coupling Reaction: The final step involves the reaction between 3-methylphenyl isocyanate and 6-(piperidin-1-yl)pyridazin-3-ylamine to form the desired urea compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

1-(3-METHYLPHENYL)-3-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-(3-METHYLPHENYL)-3-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar compounds to 1-(3-METHYLPHENYL)-3-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 1-(3-METHYLPHENYL)-3-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA lies in its combination of a urea linkage with a 3-methylphenyl and a 6-(piperidin-1-yl)pyridazin-3-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C23H25N5O/c1-17-7-5-9-19(15-17)24-23(29)25-20-10-6-8-18(16-20)21-11-12-22(27-26-21)28-13-3-2-4-14-28/h5-12,15-16H,2-4,13-14H2,1H3,(H2,24,25,29)

InChI Key

NJMLDXPHUMBOFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

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